molecular formula C20H21N3O2S2 B388594 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B388594
M. Wt: 399.5g/mol
InChI Key: WNLLEMJMHOWBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a benzothiazole ring, an acetylamino group, and a mesitylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with acetic anhydride to form 2-acetylaminothiophenol.

    Introduction of the Sulfanyl Group:

    Formation of the Final Compound: The final step involves the reaction of the intermediate with mesityl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the acetylamino group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(2-ethoxyphenyl)acetamide
  • **2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-phenylacetamide

Uniqueness

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of the mesityl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5g/mol

IUPAC Name

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C20H21N3O2S2/c1-11-7-12(2)19(13(3)8-11)23-18(25)10-26-20-22-16-6-5-15(21-14(4)24)9-17(16)27-20/h5-9H,10H2,1-4H3,(H,21,24)(H,23,25)

InChI Key

WNLLEMJMHOWBLX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C

Origin of Product

United States

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